3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Coupling with Pyridine: The brominated pyrazole is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The bromo substituent on the pyrazole ring can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-1,5-DIMETHYL-3-[(4-METHYL-1H-PYRAZOL-1-YL)CARBONYL]-1H-PYRAZOLE
- 5-BROMO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIMIDINE
Uniqueness
The uniqueness of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of three different heterocyclic rings, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H15BrN6O2 |
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Molecular Weight |
391.22 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H15BrN6O2/c1-9-13(16)10(2)22(20-9)8-12-19-15(24-21-12)14(23)18-7-11-4-3-5-17-6-11/h3-6H,7-8H2,1-2H3,(H,18,23) |
InChI Key |
DFXHYQGCJYMLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCC3=CN=CC=C3)C)Br |
Origin of Product |
United States |
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